1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone

Medicinal chemistry Autotaxin inhibition Structure-activity relationship

Researchers often face a lack of structurally minimal, unsubstituted pyrido[4,3-d]pyrimidine scaffolds for systematic SAR exploration. This compound, disclosed by Eli Lilly as an ENPP2 (autotaxin) inhibitor (TTD: PMID28447479-Compound-3), provides an unadorned core for exploring substitution vectors without pre-installed bias. Its TTD-confirmed target engagement and co-crystal structure basis (PDB 7g2e analog) enable rational derivative design. - Enables systematic SAR at 2- and 4-positions without steric hindrance. - Confirmed autotaxin inhibitor, serving as a comparator baseline for potency shifts. - Versatile scaffold progenitor for kinase, HBV, and chemical biology probe development.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1798033-15-4
Cat. No. B2359167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone
CAS1798033-15-4
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2
InChIKeyPBVBLRKLSBBYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone: Chemical Identity and Target Class


1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1798033-15-4) is a synthetic small molecule belonging to the dihydropyrido[4,3-d]pyrimidine heterocyclic class. It is characterized by a 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine core linked via an ethanone bridge to a phenoxy substituent. This compound has been disclosed by Eli Lilly and Company in patent literature as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2), also known as autotaxin (ATX), and is cataloged under the development code PMID28447479-Compound-3 in the Therapeutic Target Database (TTD) [1]. The pyrido[4,3-d]pyrimidine scaffold is recognized in medicinal chemistry for producing potent kinase and phosphodiesterase inhibitors, and this specific unsubstituted core variant serves as a key comparator baseline for structure-activity relationship (SAR) programs evaluating the impact of peripheral substituent modifications on target engagement and selectivity [2].

Unsubstituted pyrido[4,3-d]pyrimidine core suitable for systematic SAR derivatization at 2- and 4-positions.
TTD-annotated autotaxin (ENPP2) inhibitor scaffold; supports ATX target engagement studies.
N-acyl-phenoxyethanone architecture enables diversity-oriented synthesis for kinase and antiviral programs.

Why Generic Pyrido[4,3-d]pyrimidine Substitution Fails


In the pyrido[4,3-d]pyrimidine chemical space, small structural variations produce large potency shifts; direct analog substitution without quantitative justification is therefore unsound. The target compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone possesses an unadorned 7,8-dihydropyrido[4,3-d]pyrimidine core with a single phenoxyethanone side chain, making it structurally distinct from the heavily substituted analog 1-(4-(dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1081387-96-3), which carries dimethylamino and morpholino groups on the pyrimidine ring . Even among closely related tetrahydropyrido[4,3-d]pyrimidine derivatives within the same patent family (US10196391), IC50 values against the same HBV target range from 61 nM to over 1000 nM across analogs differing only in peripheral substitution, demonstrating that scaffold-level identity does not guarantee interchangeable biological activity [1]. Furthermore, isomeric pyrido[d]pyrimidine scaffolds show dramatically divergent EGFR kinase IC50 values—0.13 nM for pyrido[3,4-d]pyrimidine versus 0.008 nM for its regioisomer—underscoring that even the position of nitrogen atoms within the fused ring system critically determines potency and target selectivity [2].

4-Dimethylamino-2-morpholino analog (CAS 1081387-96-3) — additional substituents may shift logP, polar surface area, and hydrogen-bonding pharmacophore, altering target-binding profile.
Pyrido[3,4-d]pyrimidine isomers — ring-fusion pattern critically determines kinase potency; isomeric scaffold can yield >10-fold activity difference, making direct replacement unreliable.
Same-scaffold analogs from patent US10196391 — HBV IC50 values span >10-fold across peripheral substitutions; scaffold identity alone does not predict potency.

Quantitative Differentiation vs. Closest Analogs


Unsubstituted Core vs. 4-Dimethylamino-2-morpholino Analog

The target compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (MW = 269.3 g/mol) features an unsubstituted pyrido[4,3-d]pyrimidine core, differentiating it from the closest commercially cataloged phenoxyethanone analog 1-(4-(dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone (CAS 1081387-96-3, MW = 397.5 g/mol), which bears electron-donating dimethylamino (–N(CH3)2) and morpholino substituents at the 4- and 2-positions of the pyrimidine ring, respectively . This 128.2 g/mol molecular weight difference and the addition of two hydrogen-bond-capable substituents substantially alter physicochemical properties (logP, polar surface area) and target-binding pharmacophore features, making the two compounds non-interchangeable despite sharing a phenoxyethanone side chain.

Core vs. 4-DMA-2-Morpholino Analog
Head-to-head
Target: MW 269.3, unsubstituted core
Comparator: MW 397.5, 4-dimethylamino + 2-morpholino
ΔMW = 128.2 g/mol (47.6% increase)
Structural identity drives SAR; substituted analog precludes clean derivatization.
Physicochemical property shift confirmed by molecular formula.
Medicinal chemistry Autotaxin inhibition Structure-activity relationship

Autotaxin (ATX/ENPP2) Inhibitory Potency Benchmarking

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is cataloged in the Therapeutic Target Database (TTD, Drug ID: D0FO4C) as an inhibitor of extracellular lysophospholipase D (ENPP2/autotaxin) originating from Eli Lilly, referenced as PMID28447479-Compound-3 [1]. A structurally related tetrahydropyrido[4,3-d]pyrimidine derivative bearing a 4-fluorophenylmethyl substituent at the 4-position and a 3,4-dichlorophenyl-ethanone side chain (PDB ligand in complex with rat autotaxin, PDB ID: 7g2e) demonstrated an IC50 of 795.9 nM (0.796 μM) against autotaxin [2]. This co-crystal structure confirms that the pyrido[4,3-d]pyrimidine scaffold directly engages the ATX catalytic site. The target compound, lacking the 4-substituent and chlorinated aryl group, represents a lower-molecular-weight starting point for ATX inhibitor optimization with potentially differentiated binding kinetics and physicochemical properties.

ATX Inhibition Context
Class-level inference
TTD-confirmed ATX inhibitor (PMID28447479-Cpd-3)
Analog co-crystal: IC50 = 795.9 nM (PDB 7g2e)
Unelaborated core for ATX lead optimization; exact IC50 not publicly disclosed.
Class-level support; requires independent potency profiling.
Autotaxin inhibitor ENPP2 Cancer therapeutics

HBV Inhibitory Potency of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

US Patent 10196391 discloses a series of tetrahydropyridopyrimidine compounds as HBV inhibitors. Multiple examples from this patent, bearing the pyrido[4,3-d]pyrimidine scaffold with varied aryl and heteroaryl substitutions, were tested in HepG2.2.15 cells, yielding IC50 values spanning a >16-fold range [1]. Example 26 and Example 95 each achieved IC50 = 61 nM, representing the most potent compounds in this series, while Example 94 showed IC50 = 660 nM and Example 17 demonstrated IC50 = 154 nM. Although 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is not explicitly listed among the tested examples in this patent, its unsubstituted pyrido[4,3-d]pyrimidine core is the direct scaffold progenitor of these analogs, and its phenoxyethanone side chain provides a distinct vector for derivatization compared to the directly N-linked aryl groups in the patented examples.

HBV Scaffold Potency
Class-level inference
Patent US10196391 range: 61–660 nM (HepG2.2.15)
Best examples: 61 nM (Ex.26/95)
Scaffold baseline is nanomolar-amenable; target compound not directly tested.
Phenoxyethanone side chain introduces unexplored vector for antiviral SAR.
Antiviral research HBV inhibitor Hepatitis B

EGFR Kinase Inhibition Potency vs. Isomeric Pyrido[3,4-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold has a well-established history as a potent EGFR tyrosine kinase inhibitor pharmacophore. Rewcastle et al. (1996, 1998) reported that 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidine derivatives inhibit isolated EGFR with IC50 values as low as 0.13 nM (compound 5f) [1]. Critically, the isomeric pyrido[3,4-d]pyrimidine scaffold (compound 7f) achieves even greater potency at IC50 = 0.008 nM, a 16-fold difference arising solely from the position of nitrogen atoms in the fused ring system [1]. For 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone, the 7,8-dihydro oxidation state and the phenoxyethanone N-acyl substitution pattern are structurally distinct from the 7-amino-4-anilino series, predicting a different kinase selectivity profile. This compound offers a complementary chemotype within the pyrido[4,3-d]pyrimidine kinase inhibitor landscape, differentiated by its N-acyl rather than C-amino substitution mode.

EGFR Isomer Comparison
Class-level inference
Pyrido[4,3-d] 5f: IC50 = 0.13 nM
Pyrido[3,4-d] 7f: IC50 = 0.008 nM
16-fold isomer difference
Ring fusion pattern is non-negotiable; target N-acyl chemotype explores distinct kinase space.
>4,400-fold intra-series range within pyrido[4,3-d] class.
EGFR inhibitor Tyrosine kinase Cancer

High-Impact Research and Procurement Scenarios


Autotaxin Inhibitor Lead Optimization and SAR Expansion

Investigators developing autotaxin inhibitors for oncology or fibrotic disease indications should procure this compound as a structurally minimal starting point within the Eli Lilly ATX patent series. Its TTD-confirmed ATX target engagement [1], combined with the absence of pre-installed 4- and 2-position substituents, enables systematic SAR exploration at all vectors of the pyrido[4,3-d]pyrimidine core. The co-crystal structure of a closely related tetrahydropyrido[4,3-d]pyrimidine analog bound to rat autotaxin (PDB 7g2e, IC50 = 795.9 nM) provides a structural basis for rational design of derivatives with improved potency [2].

Kinase Inhibitor Discovery with Unsubstituted Core Scaffold

Medicinal chemistry teams pursuing novel kinase inhibitors, particularly against EGFR, should select this compound as a core scaffold for parallel library synthesis. The established EGFR IC50 range of 0.13–578 nM for pyrido[4,3-d]pyrimidine analogs demonstrates the scaffold's inherent potency, while the 16-fold activity difference between pyrido[4,3-d] and pyrido[3,4-d] isomers confirms that the specific ring fusion pattern is non-negotiable for target engagement [1]. The N-acyl-phenoxyethanone substitution on this compound provides a distinct vector for diversity-oriented synthesis compared to traditional C-amino-substituted pyrido[4,3-d]pyrimidines, potentially accessing novel kinase selectivity profiles [1].

Hepatitis B Virus Antiviral Agent Development

Antiviral research groups targeting HBV should evaluate this compound as a scaffold progenitor for novel capsid assembly modulators or replication inhibitors. US Patent 10196391 demonstrates that tetrahydropyrido[4,3-d]pyrimidine derivatives achieve HBV IC50 values as low as 61 nM in HepG2.2.15 cellular assays, with a >10-fold intra-series potency range driven by peripheral substitution [1]. The phenoxyethanone side chain of the target compound introduces an ether-linked aromatic vector absent from the directly N-linked aryl examples in the patent, offering unexplored chemical space for improving antiviral potency and pharmacokinetic properties.

Chemical Biology Probe Development and Target Deconvolution

Chemical biologists requiring a functionalizable pyrido[4,3-d]pyrimidine probe should procure this compound due to its unsubstituted core, which permits installation of affinity tags (biotin, fluorophores) or photoaffinity labels at the 4- or 2-positions without steric interference from pre-existing substituents. The TTD annotation as an ATX inhibitor [1], combined with the scaffold's demonstrated activity across kinase and antiviral targets, positions this compound as a versatile starting point for target identification and mechanism-of-action studies in multiple disease areas.

Application
Selection Property
Validation Focus
ATX inhibitor SAR programs
Unsubstituted pyrido[4,3-d]pyrimidine core
TTD-confirmed target engagement; co-crystal structural guidance (PDB 7g2e)
Kinase inhibitor diversity-oriented synthesis
N-acyl-phenoxyethanone vector vs. traditional C-amino substitution
Scaffold potency range (0.13–578 nM EGFR); isomer-specific activity profiling
HBV antiviral lead generation
Phenoxyethanone side chain for unexplored chemical space
Scaffold-derived nanomolar HBV inhibition (61–660 nM) in cellular assays
Functionalizable chemical probe development
Unsubstituted core for affinity tag / photoaffinity label installation
Multi-target scaffold versatility and TTD ATX annotation
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